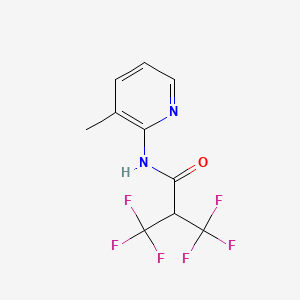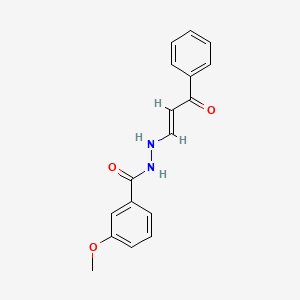
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of the endocannabinoid system in the body. The endocannabinoid system is responsible for various physiological processes, including pain sensation, appetite, and mood regulation.
Mechanism of Action
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide inhibits FAAH by binding to the active site of the enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation results in the modulation of various physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation results in the modulation of various physiological processes, including pain sensation, appetite, and mood regulation. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide in lab experiments is its potency as an inhibitor of FAAH. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to be more potent than other FAAH inhibitors, making it a valuable tool for studying the endocannabinoid system. However, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has some limitations in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has a short half-life in vivo, which can make it challenging to study its effects over extended periods.
Future Directions
There are several future directions for the study of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide. One area of research is the development of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide analogs that have improved pharmacological properties and increased selectivity for FAAH. Another area of research is the investigation of the potential therapeutic applications of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide in the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the long-term effects of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide and its potential side effects.
Synthesis Methods
The synthesis of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide involves a multi-step process that starts with the reaction of 3-methyl-2-pyridinylamine with 2,2,2-trifluoroethyl chloroformate to produce 3-methyl-2-pyridinyl carbamate. This intermediate is then reacted with trifluoromethyl iodide to produce 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent inhibitor of FAAH, which is involved in the regulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and depression.
properties
IUPAC Name |
3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c1-5-3-2-4-17-7(5)18-8(19)6(9(11,12)13)10(14,15)16/h2-4,6H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNFIKFNUSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)
![N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5133865.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133888.png)
![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
